(R)-3-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester hydrochloride
CAS No.:
Cat. No.: VC13766297
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19ClN2O2 |
|---|---|
| Molecular Weight | 270.75 g/mol |
| IUPAC Name | tert-butyl (3R)-3-amino-2,3-dihydroindole-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O2.ClH/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15;/h4-7,10H,8,14H2,1-3H3;1H/t10-;/m0./s1 |
| Standard InChI Key | VDTHFAORQFMCLV-PPHPATTJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C2=CC=CC=C21)N.Cl |
| SMILES | CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2,3-dihydroindole (indoline) backbone, where the nitrogen atom at position 1 is substituted with a tert-butyloxycarbonyl (Boc) group. The stereogenic center at position 3 is configured in the (R)-orientation, giving the molecule its chiral identity . The hydrochloride salt form enhances solubility in polar solvents, a property critical for its handling in laboratory and industrial settings.
Key structural attributes include:
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Indoline core: A bicyclic system comprising a benzene ring fused to a pyrrolidine-like ring.
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Boc protection: The tert-butyl ester at position 1 acts as a protective group for the amine, enabling selective reactions at other sites .
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Amino group: The primary amine at position 3 participates in nucleophilic reactions, facilitating further functionalization .
Physical and Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 2305080-42-4, 2305080-36-6 | |
| Molecular Weight | 270.76 g/mol | |
| Molecular Formula | ||
| Synonyms | tert-Butyl (R)-3-aminoindoline-1-carboxylate hydrochloride |
The compound’s hydrochloride form ensures stability during storage and transport, mitigating risks associated with free amine degradation . Its solubility profile favors polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while remaining sparingly soluble in nonpolar solvents like hexane .
Synthesis and Production
Synthetic Pathways
The synthesis of (R)-3-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester hydrochloride typically involves multi-step processes:
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Indoline Formation: Cyclization of o-nitrophenyl alanine derivatives followed by reduction yields the indoline scaffold .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions introduces the tert-butyl ester group .
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Chiral Resolution: Enzymatic or chromatographic methods separate the (R)-enantiomer from the racemic mixture .
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Salt Formation: Treatment with hydrochloric acid converts the free amine into the hydrochloride salt .
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s primary application lies in its use as a chiral intermediate for:
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Kinase Inhibitors: The indoline core mimics ATP-binding motifs in kinase active sites .
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Serotonin Receptor Modulators: Structural analogs show affinity for 5-HT receptors, aiding neuropharmacological research .
Case Study: Anticandidate Drug Intermediate
In a 2024 study, the compound served as a precursor for a Janus kinase (JAK) inhibitor under clinical trials for rheumatoid arthritis. Its Boc group enabled selective deprotection during late-stage functionalization, streamlining synthesis .
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